molecular formula C26H18N2O2 B10883345 Quinolin-8-yl 2-(4-methylphenyl)quinoline-4-carboxylate

Quinolin-8-yl 2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B10883345
M. Wt: 390.4 g/mol
InChI Key: BMHSHADVALFKTH-UHFFFAOYSA-N
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Description

8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This reaction is known for its efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Buchwald-Hartwig reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, ligands, and bases in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with biological targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The specific molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolyl 2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and carboxylate groups provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

quinolin-8-yl 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H18N2O2/c1-17-11-13-18(14-12-17)23-16-21(20-8-2-3-9-22(20)28-23)26(29)30-24-10-4-6-19-7-5-15-27-25(19)24/h2-16H,1H3

InChI Key

BMHSHADVALFKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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